3-epi-25-Hydroxy Vitamin D2

Descripción

Context of Vitamin D Metabolism and Epimerization

Vitamin D, a group of fat-soluble secosteroids, is essential for calcium homeostasis and bone health. wikipedia.orgmdpi.com The two primary forms are vitamin D3 (cholecalciferol), synthesized in the skin upon exposure to ultraviolet B (UVB) radiation, and vitamin D2 (ergocalciferol), derived from plant sources and supplements. wikipedia.org Both forms are biologically inert and must undergo a two-step hydroxylation process to become active. The first hydroxylation occurs in the liver, converting vitamin D3 and D2 to 25-hydroxyvitamin D3 (25(OH)D3) and 25-hydroxyvitamin D2 (25(OH)D2), respectively. wikipedia.orgiiarjournals.org These are the major circulating forms of vitamin D and are used to determine a person's vitamin D status. wikipedia.org The second hydroxylation takes place primarily in the kidneys, where 25(OH)D is converted to the biologically active hormone, 1,25-dihydroxyvitamin D (calcitriol). wikipedia.orgiiarjournals.org

A crucial and more recently understood aspect of this metabolic pathway is C3-epimerization. researchgate.net Epimers are stereoisomers that differ in the configuration at only one stereogenic center. In the context of vitamin D metabolites, C3-epimerization involves the inversion of the hydroxyl (-OH) group at the third carbon position (C3) of the A-ring from its typical beta (β) orientation to an alpha (α) orientation. researchgate.netiiarjournals.org This process, catalyzed by an epimerase enzyme, can occur for all major vitamin D metabolites, leading to the formation of C3-epimers like 3-epi-25-hydroxyvitamin D2. researchgate.netiiarjournals.orgnih.gov While the exact mechanisms and the gene encoding the responsible enzyme are not yet fully understood, this pathway is recognized as a significant branch of vitamin D metabolism. researchgate.net

Historical Perspective on the Discovery of C3-Epimers in Vitamin D Metabolites

The appreciation of vitamin D's role in preventing rickets dates back to the early 20th century, with the chemical characterization of vitamin D2 and D3 occurring in the 1930s. wikipedia.orgmdpi.com For decades, the metabolic pathway was thought to be a straightforward series of hydroxylations. The existence and potential significance of C3-epimers were not recognized until much later, largely due to analytical limitations.

The discovery of C3-epimers is intrinsically linked to the advancement of analytical chemistry, particularly the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnvkc.nl Early immunoassays for measuring 25-hydroxyvitamin D could not distinguish between the canonical metabolites and their C3-epimers, often leading to an overestimation of vitamin D levels. mdpi.comsigmaaldrich.com

In 2006, a significant breakthrough occurred when researchers, using a modified LC-MS/MS method, reported the presence of C3-epimers of 25-hydroxyvitamin D in the serum of infants. oup.comresearchgate.net These epimers were found to constitute a substantial portion of the total circulating 25-hydroxyvitamin D in this population. oup.comresearchgate.net Initially, it was believed that C3-epimerization was a phenomenon largely confined to infants, possibly due to an immature vitamin D metabolic pathway. nvkc.nl However, subsequent research using more sensitive and specific LC-MS/MS techniques revealed that C3-epimers, including 3-epi-25-hydroxyvitamin D3, are also present in the serum of adults, albeit generally at lower concentrations. nvkc.nlnih.govnih.gov The detection of 3-epi-25-hydroxyvitamin D2 has also been noted, particularly in individuals with dietary intake of vitamin D2. iiarjournals.org

Definition and Structural Relationship of 3-epi-25-Hydroxy Vitamin D2 within the Vitamin D Metabolome

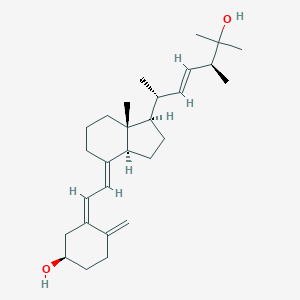

3-epi-25-hydroxyvitamin D2 is a specific epimer of 25-hydroxyvitamin D2 (25(OH)D2). Structurally, both molecules share the same chemical formula and the same core ergocalciferol (B368823) structure. The defining difference lies in the stereochemistry at the C3 position of the A-ring. In the standard 25(OH)D2 molecule, the hydroxyl group at C3 is in the β-position (pointing "up" from the plane of the ring). In 3-epi-25-hydroxyvitamin D2, this hydroxyl group is inverted to the α-position (pointing "down"). researchgate.netiiarjournals.org

This seemingly minor structural alteration has significant implications. Because they are isobaric (having the same mass), 3-epi-25(OH)D2 and 25(OH)D2 cannot be differentiated by mass spectrometry alone; chromatographic separation is essential for their individual quantification. sigmaaldrich.comrestek.com The biological activity of C3-epimers is also a subject of ongoing research, with studies suggesting they have lower bioactivity and reduced affinity for the vitamin D receptor (VDR) compared to their non-epimeric counterparts. nih.govrestek.com

The vitamin D metabolome is a complex network of compounds derived from vitamin D2 and D3. Within this network, 3-epi-25-hydroxyvitamin D2 is a direct product of the epimerization of 25-hydroxyvitamin D2. It exists alongside its D3 counterpart, 3-epi-25-hydroxyvitamin D3, and a host of other hydroxylated and catabolic products. iiarjournals.orglcms.cz

Research Findings on Vitamin D Epimers

The study of vitamin D epimers has yielded important insights into their prevalence and potential analytical impact. The following tables summarize key findings from various research studies.

Table 1: Prevalence and Concentration of C3-Epimers in Different Populations

| Population Studied | Key Findings | Reference(s) |

| Infants (<1 year) | C3-epimers can account for 8.7% to 61.1% of total 25-hydroxyvitamin D. | oup.comresearchgate.net |

| Infants (<1 year) | Mean percentage of 3-epi-25(OH)D3 was 11.1%. | nvkc.nl |

| Children (1-18 years) | Mean percentage of 3-epi-25(OH)D3 was 6.2%. | nvkc.nl |

| Adults | C3-epimers are detectable, with a mean percentage of 4.75% relative to 25(OH)D3. | nih.gov |

| Adults | Mean percentage of 3-epi-25(OH)D3 was 3.5%. | nvkc.nl |

| Pregnant Mothers | 3-epi-25(OH)D3 was detected in 94.5% of maternal sera. | oup.com |

| Neonates (Umbilical Cord) | 3-epi-25(OH)D3 was detected in 92.1% of umbilical cord sera. | oup.com |

Table 2: Analytical Considerations for C3-Epimer Measurement

| Analytical Method | Finding | Reference(s) |

| Immunoassays | Cannot distinguish C3-epimers, potentially leading to overestimation of vitamin D status. | mdpi.comsigmaaldrich.com |

| LC-MS/MS | Considered the "gold standard" for separating and accurately quantifying C3-epimers from their primary metabolites. | mdpi.comnih.govnvkc.nl |

| Chromatographic Separation | Essential for accurate quantitation as epimers are isobaric with primary metabolites. | restek.comlcms.cz |

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24-,25-,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKIIUAXZGLUND-FOZBYKFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517562 | |

| Record name | (3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908126-48-7, 21343-40-8 | |

| Record name | (3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexenyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1S,3Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 908126-48-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Chemical Synthesis of 3 Epi 25 Hydroxy Vitamin D2

Endogenous Formation Pathways of 3-epi-25-Hydroxy Vitamin D2

The endogenous, or internal, formation of this compound is a result of a specific enzymatic action on its precursor, 25-hydroxyvitamin D2.

The key to the formation of this compound is the action of a class of enzymes known as C3-epimerases. Epimerases are enzymes that catalyze the inversion of a stereocenter in a molecule. In the context of vitamin D metabolism, C3-epimerase acts on the hydroxyl group at the third carbon position (C3) of the A-ring of the vitamin D molecule. This enzymatic reaction converts the naturally occurring beta-orientation of the hydroxyl group to the alpha-orientation, resulting in the "epi" form. This epimerization process is a recognized metabolic pathway for various vitamin D metabolites.

Research has identified C3-epimerase activity in a variety of tissues and cell types, indicating a widespread, albeit not fully understood, physiological role for this metabolic pathway. In vitro studies have demonstrated this epimerization in:

Liver cells: The liver is a central site for vitamin D metabolism, and studies have shown that liver cells can perform C3-epimerization.

Bone cells: Given the critical role of vitamin D in bone health, the presence of epimerase activity in bone cells suggests a potential local regulatory function for C3-epimers.

Kidney cells: The kidney is another key organ in vitamin D metabolism, responsible for the final activation step. The existence of C3-epimerase activity here further highlights the complexity of vitamin D processing.

Colon cells: The identification of this enzymatic activity in the colon points towards potential roles in intestinal health and calcium absorption.

| Tissue/Cell Type | Observed C3-Epimerase Activity |

| Liver | Yes |

| Bone | Yes |

| Kidney | Yes |

| Colon | Yes |

The rate of endogenous C3-epimerization is not constant and can be influenced by several factors. While research in this area is ongoing, some key determinants have been identified:

Age: Studies have shown that the concentration of C3-epimers can be significantly higher in infants compared to adults, suggesting that age plays a role in the activity of the epimerase enzymes.

Genetic Factors: As with many metabolic pathways, genetic variations in the enzymes responsible for epimerization likely contribute to individual differences in the levels of this compound.

Synthetic Methodologies for this compound

The ability to synthesize this compound in the laboratory is essential for research into its biological functions. Chemical synthesis provides a controlled way to produce this specific epimer in pure form.

A primary strategy for the synthesis of C3-epimers of vitamin D involves the stereochemical inversion of the C3-hydroxyl group of a readily available vitamin D precursor.

The Mitsunobu reaction is a powerful and widely used method in organic chemistry for achieving the inversion of stereochemistry at a secondary alcohol center. This reaction is particularly well-suited for the synthesis of C3-epimers of vitamin D.

The general principle of the Mitsunobu reaction in this context involves the following key steps:

Activation of the C3-Hydroxyl Group: The C3-hydroxyl group of a suitable vitamin D precursor, such as 25-hydroxyvitamin D2, is activated using a combination of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Nucleophilic Attack: A nucleophile, often a carboxylic acid like p-nitrobenzoic acid, is then introduced. This nucleophile attacks the activated C3-carbon from the opposite face, leading to an inversion of the stereochemistry. This results in the formation of an ester with the opposite (alpha) configuration at the C3 position.

Hydrolysis of the Ester: The resulting ester is then hydrolyzed (saponified) to remove the carboxylate group and yield the free C3-epi-hydroxyl group.

This process effectively converts the natural 3-beta-hydroxy configuration to the 3-alpha-hydroxy configuration, yielding the desired C3-epimer. The use of protecting groups for other reactive sites in the molecule may be necessary to ensure the specific inversion at the C3 position. This method provides a reliable route to obtain various vitamin D C3-epimers in significant quantities for further biological evaluation and use in assay development.

Chemical Synthesis Approaches for C3-Epimers

Convergent Synthesis Strategies

Convergent synthesis is a highly effective strategy for the chemical preparation of complex molecules like vitamin D analogs. This approach involves the independent synthesis of key fragments of the molecule, which are then joined together at a late stage. For the synthesis of 3-epi-25-hydroxyvitamin D2, this typically involves the preparation of an A-ring synthon with the desired C-3 epimeric configuration and a CD-ring/side-chain fragment, followed by their coupling.

A notable example of a convergent strategy is the synthesis of the closely related 1α,25-dihydroxy-3-epi-vitamin D2, which provides a clear blueprint for accessing 3-epi-25-hydroxyvitamin D2. nih.gov The key steps in such a synthesis involve:

Independent Synthesis of Fragments: The A-ring and the CD-ring are synthesized separately. This modularity allows for variations in each fragment to produce a range of analogs.

Coupling Reaction: A crucial step is the coupling of the A-ring and CD-ring fragments. A common and efficient method for this is the Wittig-Horner reaction, which forms the C6-C7 bond of the vitamin D triene system. pnas.org

Late-Stage Introduction of Functionality: Hydroxyl groups and other functionalities can be introduced or modified after the core structure has been assembled.

The power of convergent synthesis lies in its efficiency and flexibility. By preparing the A-ring with the 3α-hydroxyl group (the "epi" configuration), and a CD-ring fragment corresponding to the vitamin D2 side chain, these two components can be coupled to yield the target molecule. pnas.org

Stereo-controlled Synthesis Techniques

The stereochemistry of the hydroxyl groups on the A-ring is crucial for the biological activity of vitamin D analogs. The synthesis of 3-epi-25-hydroxyvitamin D2 requires precise control over the stereocenter at C-3 to establish the α-orientation of the hydroxyl group, which is epimeric to the natural β-orientation.

Several stereo-controlled synthesis techniques can be employed to achieve this:

Chiral Pool Synthesis: The synthesis can start from a chiral precursor that already contains the desired stereochemistry. For instance, the A-ring fragment can be synthesized from a chiral starting material like D-galactose.

Asymmetric Reactions: Asymmetric synthesis methods can be used to introduce the chiral centers with high stereoselectivity. This could involve asymmetric reductions of a ketone at C-3 to favor the formation of the α-hydroxyl group.

Mitsunobu Inversion: A well-established method for inverting the stereochemistry of a hydroxyl group is the Mitsunobu reaction. If an A-ring synthon with the natural 3β-hydroxyl group is available, it can be inverted to the 3α-configuration. This involves activating the hydroxyl group and displacing it with a nucleophile in an SN2 reaction, which proceeds with inversion of stereochemistry. iiarjournals.org

Biocatalytic Approaches in Epimer Synthesis

The existence of 3-epi-25-hydroxyvitamin D2 in biological systems points to a biocatalytic pathway for its formation. This process, known as C-3 epimerization, involves the conversion of 25-hydroxyvitamin D2 to its C-3 epimer. While this transformation is known to occur in various tissues and cell lines, the specific enzyme responsible for this reaction has not yet been definitively identified. plos.orgmdpi.com

Research has shown that the C-3 epimerization of vitamin D metabolites occurs in a variety of cell types, including:

Human colon adenocarcinoma cells (Caco-2)

Human hepatoblastoma cells (HepG2)

Human osteosarcoma cells (MG-63)

Bovine parathyroid cells

Porcine kidney cells (LLC-PK1) mdpi.com

The proposed mechanism for this epimerization involves an initial dehydrogenation at the C-3 position to form a 3-keto intermediate, followed by a stereoselective reduction to yield the 3α-hydroxyl group. plos.org

Enzymatic Studies: Studies have investigated the potential involvement of known steroidogenic enzymes in this process. However, the enzyme responsible for C-3 epimerization appears to be distinct from the well-characterized cytochrome P450 enzymes involved in vitamin D hydroxylation (e.g., CYP27A1, CYP27B1, CYP24A1). mdpi.com The search for the specific "vitamin D-3-epimerase" is ongoing.

While a controlled, isolated biocatalytic synthesis using a purified enzyme is not yet feasible due to the unidentified nature of the enzyme, the understanding of this biological pathway opens the door for future developments in this area. The identification and characterization of the epimerase could enable the development of novel biocatalytic systems for the specific and efficient production of 3-epi-25-hydroxyvitamin D2.

Metabolic Pathways and Subsequent Transformations of 3 Epi 25 Hydroxy Vitamin D2

Hydroxylation of 3-epi-25-Hydroxy Vitamin D2

The subsequent metabolic steps for 3-epi-25(OH)D2 involve hydroxylation reactions, primarily at the 1α and 24 positions. The C-3 epimerization of vitamin D metabolites from the α to β orientation does not inherently prevent the action of the key hydroxylating enzymes, CYP27B1 and CYP24A1. nih.gov

The enzyme 25-hydroxyvitamin D-1α-hydroxylase, known as CYP27B1, is responsible for the critical activation step in the vitamin D pathway. uniprot.orgcreative-diagnostics.com This mitochondrial enzyme catalyzes the hydroxylation of 25-hydroxyvitamin D at the C1-alpha position to form the hormonally active 1α,25-dihydroxyvitamin D. uniprot.org Research indicates that the C-3 epimeric configuration does not restrict the function of CYP27B1. nih.gov Therefore, 3-epi-25(OH)D2 serves as a substrate for this enzyme, leading to the formation of 3-epi-1,25-dihydroxyvitamin D2 (3-epi-1,25(OH)2D2). This conversion parallels the activation of the non-epimeric form, although the biological activity of the resulting 3-epi metabolite may differ from that of 1,25-dihydroxyvitamin D2.

| Enzyme | Substrate | Product | Metabolic Action |

| CYP27B1 (1α-hydroxylase) | This compound | 3-epi-1,25-Dihydroxyvitamin D2 | Bioactivation |

The enzyme 25-hydroxyvitamin D-24-hydroxylase, or CYP24A1, is the primary catalyst for the degradation of vitamin D metabolites. nih.govmedlineplus.gov It initiates a catabolic cascade by hydroxylating vitamin D compounds at the C-24 position. nih.govwikipedia.org The presence of the C-3 epimer does not prevent CYP24A1 from acting on the molecule. nih.gov Consequently, 3-epi-25(OH)D2 is a potential substrate for CYP24A1, which would convert it to 3-epi-24,25-dihydroxyvitamin D2. This reaction marks the initial step in the inactivation and clearance of the epimer.

However, the affinity of CYP24A1 for vitamin D2 metabolites may be lower than for vitamin D3 metabolites. For instance, a study in felines was unable to detect 24,25(OH)2D2 in plasma after supplementation, postulating that the 24-hydroxylase in that species may have a lower affinity for 25(OH)D2 compared to 25(OH)D3. frontiersin.org This suggests that the 24-hydroxylation pathway for D2 epimers might be less efficient than for their D3 counterparts, though it remains a viable metabolic route.

| Enzyme | Substrate | Product | Metabolic Action |

| CYP24A1 (24-hydroxylase) | This compound | 3-epi-24,25-Dihydroxyvitamin D2 | Catabolism/Inactivation |

Comparative Metabolism with Non-Epimeric 25-Hydroxy Vitamin D2

While both 3-epi-25(OH)D2 and its non-epimeric form, 25(OH)D2, are processed by the same enzymatic machinery, key differences exist in their metabolic profile and binding affinities. The primary distinction arises from the stereochemical orientation of the hydroxyl group at the C-3 position.

One of the most significant differences is the reduced binding affinity of C-3 epimers to the vitamin D binding protein (DBP), the main transport protein for vitamin D metabolites in circulation. nih.gov The C-3 epimer of 25(OH)D has a lower affinity for DBP compared to the non-epimeric 25(OH)D. nih.gov This weaker binding could potentially lead to altered pharmacokinetics, such as increased metabolic clearance or modified availability to target tissues, compared to 25(OH)D2.

Furthermore, while the enzymes CYP27B1 and CYP24A1 can process both forms, the rate of these reactions may differ. Studies on the vitamin D3 analogues have shown that the metabolic inactivation of 3-epi-1α,25(OH)2D3 by CYP24A1 is slower than that of its non-epimeric counterpart, 1α,25(OH)2D3. nih.gov This suggests that the epimeric form may persist longer before being fully degraded. If a similar kinetic difference applies to the D2 forms, 3-epi-25(OH)D2 and its subsequent metabolites might have a different residence time and biological impact than the non-epimeric forms.

In vivo observations in cats supplemented with vitamin D2 have shown that while 3-epi-25(OH)D2 is formed, its circulating concentrations remain below those of 25(OH)D2. frontiersin.org

| Feature | This compound | 25-Hydroxy Vitamin D2 |

| Substrate for CYP27B1 | Yes | Yes |

| Substrate for CYP24A1 | Yes (Potential) | Yes |

| Binding to DBP | Reduced Affinity nih.gov | Higher Affinity |

| Metabolic Inactivation Rate | Potentially slower (inferred from D3 studies) nih.gov | Faster |

| Observed Circulating Levels | Lower than non-epimer frontiersin.org | Higher than epimer frontiersin.org |

Biological Activity and Molecular Mechanisms of 3 Epi 25 Hydroxy Vitamin D2

Vitamin D Receptor (VDR) Binding Affinity

The biological actions of vitamin D metabolites are initiated by their binding to the VDR, a ligand-activated transcription factor. mdpi.com The affinity of this binding is a key determinant of the metabolite's potency.

Generally, 25-hydroxylated forms of vitamin D, including 25-hydroxyvitamin D2 and its 3-epi isomer, exhibit a significantly lower binding affinity for the VDR compared to their 1α,25-dihydroxylated counterparts. The affinity of VDR for 25(OH)D3 is 100 to 1,000 times lower than for 1,25(OH)2D3. nih.govfrontiersin.org This lower affinity is compensated in the body by circulating concentrations of 25-hydroxyvitamin D that are approximately 1,000-fold higher than those of 1,25-dihydroxyvitamin D. nih.govmdpi.com

Studies on the active, dihydroxylated C-3 epimer of vitamin D3 (1α,25(OH)₂-3-epi-D₃) show that it has a lower binding affinity for the VDR than its non-epimeric equivalent, 1α,25(OH)₂D₃. plos.org This reduced affinity is a direct consequence of the altered stereochemistry at the C-3 position. While direct comparative binding data for 3-epi-25-hydroxyvitamin D2 is limited, it is expected to follow a similar pattern of reduced VDR affinity compared to 25-hydroxyvitamin D2. Furthermore, research indicates that metabolites of vitamin D2 generally bind with lower affinity to the vitamin D binding protein (DBP) in circulation compared to vitamin D3 metabolites, which can influence their bioavailability and metabolism. nih.govbirmingham.ac.uk

Table 1: Relative VDR Binding Affinity and Transcriptional Potency of Vitamin D Metabolites

| Compound | Relative VDR Binding Affinity | Relative Transcriptional Potency (EC₅₀) |

|---|---|---|

| 1α,25-Dihydroxyvitamin D3 | High (Baseline) | High (EC₅₀ ≈ 0.48 nM) frontiersin.org |

| 1α,25-Dihydroxy-3-epi-vitamin D3 | Lower than non-epimer plos.org | Less potent than non-epimer (EC₅₀ ≈ 5.9 nM vs 2.9 nM) plos.org |

| 25-Hydroxyvitamin D3 | 100-1000x lower than 1,25(OH)₂D₃ nih.govfrontiersin.org | ~600x less potent than 1,25(OH)₂D₃ (EC₅₀ ≈ 322 nM) frontiersin.org |

| 25-Hydroxyvitamin D2 | Similar to 25(OH)D₃ nih.gov | ~600x less potent than 1,25(OH)₂D₃ (EC₅₀ ≈ 295 nM) frontiersin.org |

| 3-epi-25-Hydroxy Vitamin D2 | Presumed lower than 25(OH)D₂ | Data not available |

Note: Data for epimers are primarily based on studies of their dihydroxylated vitamin D3 counterparts.

The structural basis for the reduced binding affinity of C-3 epimers has been elucidated through crystal structure analysis of the VDR ligand-binding pocket occupied by 1α,25(OH)₂-3-epi-D₃. researchgate.net In the natural, non-epimeric form (1α,25(OH)₂D₃), the 3-hydroxyl group forms a critical hydrogen bond with the amino acid residue Ser278 in the VDR's ligand-binding pocket. researchgate.net

Transcriptional Modulation and Gene Regulation

Upon binding to the VDR, vitamin D metabolites induce a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. mdpi.commdpi.com

Despite a lower binding affinity, C-3 epimers are capable of activating VDR-mediated gene transcription. Studies utilizing the active form, 3-epi-1α,25(OH)₂D₃, have demonstrated that it can effectively stimulate the transcription of well-known vitamin D target genes, such as the gene for 24-hydroxylase (CYP24A1). researchgate.net The CYP24A1 gene is responsible for producing the enzyme that catabolizes vitamin D metabolites and is a classic indicator of VDR activation. nih.gov The ability of the 3-epi form to induce this gene confirms that it engages the VDR/RXR machinery and initiates a transcriptional response, albeit with potentially different potency compared to the non-epi form. researchgate.net

A key feature of C-3 epimers is their ability to elicit differential and gene-specific transcriptional responses. The biological activity of 1α,25(OH)₂-3-epi-D₃ is not uniformly weaker than its non-epimeric counterpart across all target genes and tissues. plos.org For instance, it has been shown to have lower potency in activating the osteocalcin (B1147995) gene, a marker of bone formation. plos.org In contrast, it demonstrates nearly equipotent activity to 1α,25(OH)₂D₃ in suppressing parathyroid hormone secretion and in inhibiting the proliferation of keratinocytes. plos.orgoup.com This suggests that the unique conformation adopted by the VDR when bound to a C-3 epimer may lead to differential recruitment of co-regulatory proteins, resulting in a distinct profile of gene activation that varies by cell type and promoter context.

Cellular and Physiological Responses

The distinct molecular interactions and gene regulation profiles of C-3 epimers translate into unique cellular and physiological effects. Research on the active D3 epimer has revealed that it possesses a different spectrum of biological activity compared to the canonical hormone. oup.com

One of the most significant findings is that 3-epi-1,25(OH)₂D₃ exhibits markedly reduced calcemic effects. oup.com This means it has a lower impact on raising serum calcium levels, a primary physiological role of vitamin D. However, it retains significant potency in other areas, such as the suppression of parathyroid hormone (PTH) secretion. oup.com This dissociation of effects—low calcemic activity while maintaining other hormonal functions—is a property of considerable interest. Furthermore, in vitro studies have shown that the active metabolite of 3-epi-25(OH)D₃ has reduced efficacy in cellular calcium regulation compared to the non-epimeric form. nih.gov These findings underscore that C-3 epimerization is not simply a route of inactivation but rather leads to metabolites with a distinct and selective biological activity profile.

In Vitro Cellular Activities (e.g., cell proliferation, differentiation)

The in vitro cellular activities of the epimeric form of vitamin D are primarily studied through its most active metabolite, 3-epi-1,25-dihydroxyvitamin D3 (as a proxy for 3-epi-1,25-(OH)2D2 due to more available research on the D3 epimer). These studies reveal a nuanced profile of cellular effects that are generally less potent than the non-epimeric form, 1,25-dihydroxyvitamin D3 (1,25-(OH)2D3).

The conformational change at the C-3 hydroxyl group leads to a decreased affinity for the vitamin D receptor (VDR), which in turn reduces its capacity to mediate transcriptional activity and subsequent biological effects. researchgate.netnih.gov For instance, in human osteoblast cells, 3-epi-1,25-(OH)2D3 demonstrated significantly lower transcriptional activity on the osteocalcin gene compared to 1,25-(OH)2D3. researchgate.net

In the context of cell proliferation and differentiation, the potency of the 3-epimer is also attenuated. Studies have shown that the antiproliferative and differentiation-inducing activities of 3-epi-1,25-(OH)2D3 were markedly lower than those of its non-epimeric counterpart in certain cell lines. researchgate.net Specifically, its antiproliferative activity was observed to be about 29% and its differentiation-inducing activity was about 9.4% of that of 1,25-(OH)2D3. researchgate.net This reduced efficacy is also linked to a decreased ability to regulate calcium transport in human colon cancer cell lines (Caco-2). researchgate.net

| Cellular Activity | 3-epi-1,25-(OH)2D3 Potency vs. 1,25-(OH)2D3 | Cell Model |

| Transcriptional Activity (Osteocalcin Gene) | ~10% | Human Osteoblast Cells |

| Antiproliferative Activity | 29% | Not Specified |

| Differentiation-Inducing Activity | 9.4% | Not Specified |

| Calcium Transport Regulation | Decreased | Caco-2 (Human Colon Cancer Cells) |

In Vivo Biological Effects and Potency Comparisons (e.g., parathyroid hormone suppression)

The active form, 3-epi-1,25-(OH)2D3, has been shown to be a potent suppressor of PTH secretion from parathyroid cells in vitro. nih.gov Surprisingly, in this specific action, it has been found to be equipotent to 1,25-(OH)2D3. nih.gov This suggests a potentially selective mechanism of action where the C-3 epimerization does not hinder its ability to regulate parathyroid function. Dietary administration of 3-epi-25-hydroxyvitamin D3 in weanling rats has also been shown to decrease serum PTH levels. caymanchem.com

Despite its potent effect on PTH, the calcemic activity of 3-epi-1,25-(OH)2D3 is notably lower than that of 1,25-(OH)2D3. plos.org This dissociation between PTH suppression and calcemic effects is a significant finding, suggesting that the 3-epimer could potentially modulate PTH levels with a reduced risk of hypercalcemia.

The biological potency of 3-epi-25-OH-D2 is also influenced by its binding affinity to the vitamin D binding protein (DBP). The C-3 epimer of 25-OH-D has a reduced binding affinity for DBP compared to 25-OH-D. nih.gov This could theoretically lead to a higher fraction of "free" or unbound epimer, which may influence its tissue availability and metabolic clearance.

| Biological Effect | Potency of 3-epi Metabolites Compared to Non-epi Metabolites | Key Findings |

| Parathyroid Hormone (PTH) Suppression | Equipotent (in vitro) | 3-epi-1,25-(OH)2D3 is a potent suppressor of PTH secretion. nih.govnih.gov |

| Calcemic Activity | Lower | Exhibits a lower calcemic effect compared to 1,25-(OH)2D3. plos.org |

| Vitamin D Binding Protein (DBP) Affinity | Reduced | The C-3 epimer of 25-OH-D shows lower affinity for DBP. nih.gov |

Tissue-Specific Activities of this compound

The biological impact of 3-epi-25-OH-D2 is not uniform across all tissues, indicating a significant degree of tissue-specific activity. This specificity is likely due to a combination of factors, including local expression of the 3-epimerase enzyme, differences in VDR affinity and co-modulator interactions in various cell types.

The 3-epimerase enzyme, which converts vitamin D metabolites to their 3-epimers, has been identified in several cell types, including keratinocytes, colon cancer cells (Caco-2), parathyroid cells, osteoblasts, and hepatocyte-derived cells (HepG2), but notably not in the kidney. nih.gov The presence of this enzyme in specific tissues allows for the local production of 3-epimers, which can then exert their effects in a paracrine or autocrine manner.

For example, in primary human keratinocytes, 3-epi-1,25-(OH)2D3 shows significant biological activity, with an anti-proliferative action that is comparable to 1,25-(OH)2D3. plos.org This is in contrast to its reduced activity in human osteoblast cells, where it shows lower activation of the osteocalcin gene. researchgate.net As previously mentioned, it also demonstrates potent activity in suppressing PTH secretion in bovine parathyroid cells. plos.org

This tissue-selective profile suggests that the C-3 epimerization pathway may serve to fine-tune the biological response to vitamin D in different parts of the body, allowing for distinct effects on cell proliferation, differentiation, and endocrine function depending on the local metabolic environment.

| Tissue/Cell Type | Observed Activity of 3-epi-1,25-(OH)2D3 | Comparison to 1,25-(OH)2D3 |

| Parathyroid Cells | Potent suppression of PTH secretion nih.govplos.org | Equipotent nih.gov |

| Keratinocytes | Significant anti-proliferative action plos.org | Comparable plos.org |

| Osteoblasts | Lower transcriptional activation of osteocalcin gene researchgate.net | Less potent researchgate.net |

| Colon Cancer Cells (Caco-2) | Decreased calcium transport capacity researchgate.net | Less potent researchgate.net |

Physiological Significance and Clinical Relevance of 3 Epi 25 Hydroxy Vitamin D2

Occurrence and Concentration in Biological Fluids

Prevalence in Human Plasma and Serum Across Different Age Groups

Specific data on the prevalence and concentration of 3-epi-25-hydroxy vitamin D2 across different age groups in human plasma and serum are not well-documented in the available literature. While its D3 counterpart is known to be present in significant concentrations, particularly in infants, the presence of this compound is less consistently reported. One study did detect this compound in infants, suggesting that its origin is most likely from vitamin D2 supplementation. oup.com However, another study focusing on patients with thyroid disorders reported that the levels of this compound were below the limit of detection (2 ng/mL). researchgate.net This suggests that its presence in measurable quantities may not be ubiquitous and could be dependent on external factors such as diet or supplementation with vitamin D2.

Detection in Other Biological Samples (e.g., breastmilk)

Direct measurement of this compound in breastmilk is not extensively covered in existing research. However, studies on maternal vitamin D2 supplementation have shown a resulting increase in the concentration of its precursor, 25-hydroxyvitamin D2, in breast milk. direct-ms.org This suggests a potential for this compound to be present in the nursing infant as a metabolite of the supplemented vitamin D2.

Factors Influencing Circulating Levels of this compound

Age-Related Variability

While there is a clear age-related variability for the D3 epimer, with concentrations being highest in infancy and decreasing with age, oup.comnih.govnih.gov specific data on how age affects the circulating levels of this compound are lacking. The limited detection in infants suggests a potential presence in early life, especially with vitamin D2 supplementation, but a clear pattern of age-related change has not been established for this specific compound.

Influence of Vitamin D Supplementation (D2 and D3)

The primary factor influencing the presence of this compound appears to be the intake of vitamin D2. oup.com Supplementation with vitamin D2 (ergocalciferol) is the likely source of the precursor, 25-hydroxyvitamin D2, which can then be metabolized into its C-3 epimer. sigmaaldrich.comsigmaaldrich.com Studies have shown that maternal supplementation with high doses of vitamin D2 leads to increased levels of 25-hydroxyvitamin D2 in the nursing infant's circulation, implying that the substrate for the formation of this compound is available. direct-ms.org

Association with Disease States (e.g., chronic liver disease, cardiovascular disease)

There is a notable absence of specific research detailing the association between this compound and disease states such as chronic liver disease or cardiovascular disease. Studies in these areas have either focused on the D3 epimer or have not distinguished between the two forms. researchgate.netnih.govcdnsciencepub.comresearchgate.net One study noted that in patients with thyroid disorders, this compound levels were undetectable. researchgate.net

Environmental and Lifestyle Determinants

The presence and concentration of 3-epi-25-hydroxyvitamin D2 in human serum are not as widely prevalent as its D3 counterpart. In many patient populations, 3-epi-25-hydroxyvitamin D2 is often not detected at all. oup.com Research indicates that a primary determinant for the presence of this compound is supplementation with high doses of its precursor, vitamin D2 (ergocalciferol). researchgate.net

Case reports have identified substantial serum levels of 3-epi-25-hydroxyvitamin D2 in individuals who consumed high doses of over-the-counter ergocalciferol (B368823) supplements. researchgate.net This suggests that the metabolic pathway leading to the formation of this epimer may be more active or detectable when there is a large influx of the parent vitamin D2. In a study of children, of the small subgroup with detectable 25-hydroxyvitamin D2, only a fraction also had detectable 3-epi-25-hydroxyvitamin D2. oup.com

Table 1: Summary of Findings on Determinants of 3-epi-25-Hydroxyvitamin D2

| Determinant | Finding | Source(s) |

|---|---|---|

| Prevalence | Often undetectable in the general population. | oup.com |

| Supplementation | High-dose Vitamin D2 (ergocalciferol) supplementation is a key factor leading to detectable levels. | researchgate.net |

| General Factors | Specific links to factors like sun exposure, diet, and BMI are not well-defined for the D2 epimer. | mdpi.comnih.gov |

Impact on Vitamin D Status Assessment and Interpretation

The existence of 3-epi-25-hydroxyvitamin D2 presents considerable challenges for the accurate measurement and interpretation of vitamin D status.

Clinical Implications of Overestimation of Vitamin D Status

The most significant clinical implication of interference from 3-epi-25-hydroxyvitamin D2 is the potential for misclassification of a patient's vitamin D status. nih.govnih.gov When laboratory methods fail to separate the epimer, the resulting overestimation of total 25-hydroxyvitamin D can make a deficient or insufficient individual appear to have an adequate vitamin D level. researchgate.netnih.gov

This misclassification can lead to incorrect clinical decisions, such as withholding necessary vitamin D supplementation from a patient who is genuinely deficient. nih.gov Although the biological activity of 3-epi-25-hydroxyvitamin D2 is not fully understood, the active form of its D3 counterpart has shown reduced efficacy in some biological functions compared to the non-epimeric form. nih.govnih.gov Therefore, including it in the total measurement may not accurately reflect a person's true vitamin D-related physiological capacity. While this issue is most pronounced in populations with high levels of the D3 epimer, such as infants, it remains a pertinent concern for any individual with detectable levels of the D2 epimer, particularly those on high-dose D2 therapy. researchgate.netnih.gov

Importance of Separating Epimers for Accurate Assessment

To ensure an accurate assessment of vitamin D status, it is crucial for laboratories to employ methods that can chromatographically separate 3-epi-25-hydroxyvitamin D2 from 25-hydroxyvitamin D2. oup.comnih.govresearchgate.net This separation provides a true and distinct quantification of 25-hydroxyvitamin D2, which is the accepted biomarker for vitamin D status. oup.com

Achieving this separation requires advanced analytical techniques, such as LC-MS/MS methods utilizing specific chromatographic columns like pentafluorophenyl (PFP) phases, which are designed to resolve these closely related isomers. oup.comnih.govnih.gov By reporting the concentrations of the epimer and the non-epimer separately, laboratories can provide clinicians with more precise data, preventing the misclassification of vitamin D status and ensuring appropriate patient management. nih.gov Given the uncertainty surrounding the physiological role of the epimer, its separate quantification is considered a prudent approach for both clinical care and research. nih.gov

Unresolved Physiological Roles of this compound

Hypothesis of a Clearance Pathway for Vitamin D Metabolites

One hypothesis regarding the function of C-3 epimerization is that it represents a pathway for the metabolism and eventual clearance of vitamin D metabolites. nih.gov Epimerization is a metabolic process that alters the structure of the vitamin D molecule. oup.com Such structural modifications can change a molecule's binding affinity for transport proteins and receptors, potentially marking it for further breakdown and excretion. nih.gov However, there is currently a lack of direct evidence to confirm that the formation of 3-epi-25-hydroxyvitamin D2 is primarily a detoxification or clearance mechanism. The process is understood as a metabolic conversion, but its ultimate physiological objective requires further investigation. nih.govnih.gov

Potential as a Buffering Mechanism for Active Vitamin D Levels

The C-3 epimerization pathway may serve as a crucial mechanism for regulating the levels and availability of active vitamin D, thereby acting as a physiological buffer. This concept is primarily extrapolated from studies on the vitamin D3 metabolite, 1α,25-dihydroxy-3-epi-vitamin-D3, which has been suggested to play a role in buffering the levels of the potent 1α,25-dihydroxyvitamin D3 plos.org. The formation of 3-epi-25-hydroxyvitamin D2 could similarly modulate the pool of its precursor, 25-hydroxyvitamin D2, which is then converted to the active form, 1,25-dihydroxyvitamin D2.

A key factor influencing the bioavailability and potential buffering capacity of vitamin D metabolites is their affinity for the vitamin D-binding protein (DBP). DBP is the primary carrier of vitamin D and its metabolites in the circulation mdpi.com. Notably, vitamin D2 metabolites exhibit a lower binding affinity for DBP compared to their vitamin D3 counterparts nih.govendocrine-abstracts.org. This weaker binding could lead to a higher concentration of "free" or bioavailable 3-epi-25-hydroxyvitamin D2, allowing for more rapid tissue uptake and clearance.

While a higher free fraction could imply greater immediate biological availability, it may also suggest a shorter half-life in circulation, potentially limiting its role as a long-term reservoir. The dynamic equilibrium between 25-hydroxyvitamin D2 and its 3-epi form could, therefore, represent a finely tuned system to maintain homeostasis and prevent excessive levels of the active hormone.

Table 1: Comparative Binding Affinity for Vitamin D-Binding Protein (DBP)

| Compound | Relative Binding Affinity to DBP |

| 25-hydroxyvitamin D3 | High |

| 25-hydroxyvitamin D2 | Lower than D3 metabolites nih.gov |

| 3-epi-25-hydroxyvitamin D3 | Reduced compared to 25(OH)D nih.gov |

| 3-epi-25-hydroxyvitamin D2 | Presumed to be lower |

This table is interactive. Click on the headers to sort the data.

Specific Biological Actions Independent of Canonical Vitamin D Pathways

The biological activities of 3-epi-25-hydroxyvitamin D2 are not fully elucidated, but evidence from C-3 epimers of vitamin D3 suggests that they may possess unique actions, some of which could be independent of the classical vitamin D receptor (VDR)-mediated genomic pathways.

The canonical pathway of vitamin D action involves the binding of 1,25-dihydroxyvitamin D to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on target genes, thereby regulating their transcription nih.gov. The C-3 epimer of 1,25-dihydroxyvitamin D has demonstrated a reduced affinity for the VDR, which generally leads to diminished transcriptional activity and, consequently, weaker classical vitamin D effects such as the regulation of calcium and phosphate (B84403) homeostasis nih.gov.

Despite this reduced VDR affinity, research on the C-3 epimer of 1,25-dihydroxyvitamin D3 has revealed a surprising potency in certain biological processes. For instance, it has been found to be nearly equipotent to 1,25-dihydroxyvitamin D3 in suppressing the secretion of parathyroid hormone (PTH) from parathyroid cells nih.govcaymanchem.com. This suggests that the C-3 epimer may exert its effects on the parathyroid gland through a non-canonical pathway or a different mode of interaction with the VDR or other cellular components.

Furthermore, studies have indicated that the active metabolite of 3-epi-25-hydroxyvitamin D3 has reduced efficacy in cellular calcium regulation in vitro when compared to the non-epimeric form nih.gov. This dissociation between calcemic activity and PTH suppression is a significant finding, hinting at the potential for C-3 epimers to have more targeted therapeutic applications. The specific independent biological actions of 3-epi-25-hydroxyvitamin D2 are an active area of investigation, with the potential to uncover novel roles for this metabolite in health and disease.

Table 2: Research Findings on the Biological Activity of C-3 Epimers

| Biological Action | Finding for C-3 Epimers (primarily D3 form) | Reference |

| Binding to Vitamin D Receptor (VDR) | Reduced affinity compared to non-epimers | nih.gov |

| Transcriptional Activity | Generally reduced | nih.gov |

| Parathyroid Hormone (PTH) Suppression | Equipotent to non-epimers | nih.govcaymanchem.com |

| Cellular Calcium Regulation | Reduced efficacy | nih.gov |

This table is interactive. You can filter the data by biological action.

Advanced Analytical Methodologies for Quantification of 3 Epi 25 Hydroxy Vitamin D2

Chromatographic Separation Strategies

The critical challenge in the analysis of 3-epi-25(OH)D2 is its chromatographic separation from the more abundant 25(OH)D2, as they are isobaric and cannot be distinguished by mass spectrometry alone. chromatographyonline.com

Various stationary phases have been investigated to achieve the chromatographic separation of vitamin D epimers. While standard C18 columns often fail to provide adequate resolution, alternative column chemistries have proven successful. mdpi.comchromatographyonline.com

Pentafluorophenyl (PFP) columns have been shown to effectively resolve 3-epi-25(OH)D3 from 25(OH)D3 within an acceptable run time, making this an attractive approach for routine measurements. researchgate.netnih.govnih.gov The unique selectivity of PFP columns, such as the Raptor FluoroPhenyl, allows for baseline resolution of all key vitamin D compounds in a fast analysis time of around 5 minutes. chromatographyonline.comrestek.com

Other successful stationary phases include:

Cyano (CN) columns: These have been found to be better than C18 columns for resolving 25(OH)D3 and its epimers. mdpi.com

Kinetex F5 columns: These have been used in UPLC-MS/MS methods to achieve chromatographic separation of vitamin D metabolites and their epimers. oup.comresearchgate.net

Cholesterol-based columns: A novel core-shell type reversed-phase HPLC column with a cholesterol functional group (Cosmocore Cholester) has been developed to achieve baseline separation of vitamin D2/D3, their 25-OH metabolites, and C3-epimers in a single run. nacalai.com

Chiral columns: Tandem column technology, coupling a high-resolution C18 column with a chiral column, has been used to separate epimers and isobars from 25(OH)D peaks. springermedizin.denih.gov

Supel™ Carbon LC columns: These columns have demonstrated the ability to resolve structural isomers, achieving baseline separation of vitamin D2 and D3 metabolites and their epimers. sigmaaldrich.com

| Stationary Phase | Column Example | Key Feature | Reference(s) |

| Pentafluorophenyl (PFP) | Raptor FluoroPhenyl, PFP Propyl | Provides unique selectivity for baseline resolution of epimers. | chromatographyonline.comresearchgate.netnih.govnih.govrestek.com |

| Cyano (CN) | SB-CN | Better resolution of epimers compared to C18. | mdpi.comresearchgate.net |

| Pentafluorophenylpropyl (F5) | Kinetex F5 | Used in UPLC for separation of epimers. | oup.comresearchgate.net |

| Cholesterol | Cosmocore Cholester | Baseline separation of D2/D3 metabolites and epimers in a single run. | nacalai.com |

| Chiral | ULTRON | Used in tandem with C18 for separating epimers and isobars. | springermedizin.denih.gov |

| Porous Graphitic Carbon | Supel™ Carbon LC | Resolves structural isomers, including epimers. | sigmaaldrich.com |

Chemical derivatization is a strategy employed to improve the chromatographic properties and ionization efficiency of vitamin D metabolites, especially those present at very low concentrations. amegroups.org Derivatization can also enhance the selectivity of the LC separation. nih.gov

The most common derivatization agents are Cookson-type reagents, which react with the conjugated diene system of vitamin D metabolites in a Diels-Alder fashion. nih.gov 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a widely used reagent that can significantly increase the sensitivity of detection. nih.govrsc.org However, PTAD derivatization creates (R) and (S) isomers, which adds to the chromatographic complexity. nih.gov

Other derivatization reagents that have been investigated include:

Amplifex: This reagent has been shown to be the optimum choice for profiling multiple metabolites with respect to detection sensitivity. nih.gov It can lead to a significant increase in sensitivity compared to other derivatizing agents. nih.gov

2-Nitrosopyridine (PyrNO): This reagent can improve ionization and provide higher sensitivity than PTAD, facilitating high-resolution chromatographic separation. nih.gov

Isonicotinoyl chloride (INC) and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): These reagents target the hydroxyl groups of vitamin D metabolites. nih.gov

For the separation of 25(OH)D3 epimers, derivatization with PyrNO, FMP, INC, and PTAD combined with acetylation has been shown to enable complete separation. nih.govresearchgate.net

Challenges in Analytical Quantification

The accurate quantification of 3-epi-25-hydroxyvitamin D2 (3-epi-25(OH)D2) in biological matrices is fraught with analytical challenges that demand sophisticated methodologies to overcome. These challenges primarily stem from the inherent physicochemical properties of the molecule and the complex nature of the samples in which it is measured. Addressing these issues is critical for understanding its physiological role and clinical significance.

Isobaric Nature and Identical Fragmentation Patterns

A significant hurdle in the measurement of 3-epi-25(OH)D2 is its isobaric nature with its stereoisomer, 25-hydroxyvitamin D2 (25(OH)D2), and other metabolites. Isobaric compounds have the same nominal mass, making them indistinguishable by mass spectrometry (MS) alone. Furthermore, 3-epi-25(OH)D2 and 25(OH)D2 exhibit identical fragmentation patterns in tandem mass spectrometry (MS/MS), a common technique for quantification. consensus.appnist.gov This means that without adequate separation prior to detection, the signal from 25(OH)D2 can interfere with that of 3-epi-25(OH)D2, leading to an overestimation of its concentration. nih.govkuleuven.be

To circumvent this, chromatographic separation is essential. Techniques such as liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), are employed to resolve these epimers before they enter the mass spectrometer. nih.govthermofisher.comacs.org The use of specialized chromatography columns, such as pentafluorophenyl (PFP) and cyano (CN) columns, has proven effective in achieving the necessary separation. consensus.appnist.govacs.org Failure to achieve baseline separation of these isomers can result in inaccurate measurements, which has significant implications for both research and clinical diagnostics. nih.gov

Some analytical methods have been developed to specifically address this challenge by coupling tandem columns or utilizing advanced chiral chromatography techniques to ensure the distinct elution and subsequent accurate quantification of each epimer. nih.govkuleuven.be

Matrix Effects in Biological Samples

Biological samples, such as serum and plasma, are complex mixtures containing a multitude of endogenous and exogenous substances, including proteins, lipids, and other metabolites. These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. thermofisher.com The matrix effect can either suppress or enhance the signal of 3-epi-25(OH)D2, leading to inaccurate and imprecise results. researchgate.net

Effective sample preparation is crucial to mitigate matrix effects. This typically involves a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to remove a significant portion of the interfering substances before analysis. researchgate.netresearchgate.net The goal is to isolate the analyte of interest from the bulk of the matrix components, thereby ensuring a cleaner sample for injection into the LC-MS/MS system. The efficiency of the extraction process itself can impact the final measurement, and therefore, it must be carefully optimized and validated.

The following table illustrates the recovery of vitamin D metabolites in the presence of matrix effects from different donor plasma samples, demonstrating the variability that can be encountered.

| Donor Sample | 25(OH)D3 Recovery (%) | epi-25(OH)D3 Recovery (%) | 25(OH)D2 Recovery (%) |

| 1 | 93.5 | 105 | 101 |

| 2 | 102 | 110 | 107 |

| 3 | 113 | 117 | 114 |

| 4 | 99.8 | 108 | 105 |

| 5 | 105 | 112 | 109 |

| 6 | 101 | 109 | 106 |

| Data adapted from a study on the rapid analysis of 25-hydroxyvitamin D3, epi-25-hydroxyvitamin D3, and 25-hydroxyvitamin D2 in plasma. thermofisher.com |

Need for Dedicated Isotope Standards and Calibration

To correct for both extraction inefficiency and matrix effects, the use of a stable isotope-labeled internal standard is indispensable for accurate quantification by isotope dilution mass spectrometry. For 3-epi-25(OH)D2, a dedicated deuterated internal standard, such as 3-epi-25-hydroxyvitamin D2-d3, would be ideal. However, the commercial availability of such specific standards can be limited. nist.gov In practice, deuterated forms of the more abundant 25(OH)D2 and 25(OH)D3 are often used as internal standards. nist.govacs.orgnih.gov

Accurate calibration is another cornerstone of reliable quantification. This requires well-characterized calibrators and quality control materials. Organizations like the National Institute of Standards and Technology (NIST) have developed Standard Reference Materials (SRMs) with certified concentrations of vitamin D metabolites, including 3-epi-25(OH)D3, to help laboratories ensure the accuracy of their measurements. cam.ac.uknist.gov The use of these reference materials is crucial for establishing traceability to a higher-order standard.

The table below shows an example of the accuracy and precision of a candidate reference measurement procedure for 25(OH)D2 and 25(OH)D3, highlighting the performance achievable with proper standardization.

| Analyte | Within-day Imprecision (CV%) | Total Imprecision (CV%) | Mean Trueness (%) |

| 25(OH)D3 | 1.9 | 2.0 | 100.4 |

| 25(OH)D2 | 2.4 | 3.5 | 100.3 |

| Data from a candidate reference measurement procedure for quantifying serum concentrations of 25-hydroxyvitamin D3 and 25-hydroxyvitamin D2. nih.gov |

Inter-Laboratory Variability and Harmonization Efforts

Despite the availability of advanced analytical techniques, significant inter-laboratory variability in the measurement of vitamin D metabolites, including epimers, remains a concern. clinicallab.comresearchgate.net This variability can arise from differences in analytical methods, calibration procedures, and the ability to chromatographically separate isobaric compounds. nih.govcdc.gov Such discrepancies can lead to inconsistent results across different studies and clinical settings, hindering the establishment of clear clinical reference intervals and treatment guidelines.

To address this issue, standardization and harmonization programs have been established. The Vitamin D Standardization Program (VDSP) is a prominent example of an international effort to standardize the measurement of 25-hydroxyvitamin D. nih.gov Through inter-laboratory comparison studies, the VDSP assesses the performance of various assays and promotes the adoption of reference measurement procedures and materials. nih.gov These efforts are critical for improving the accuracy and comparability of 3-epi-25(OH)D2 measurements worldwide, which will ultimately lead to a better understanding of its biological relevance. An interlaboratory comparison study conducted by the VDSP revealed that only 53% of participating laboratories using LC-MS/MS assays met the criterion of a mean bias of ≤ |±5%|. nih.gov Several of the assays that did not meet this criterion were found to be influenced by the presence of 3-epi-25(OH)D3, underscoring the impact of this epimer on assay performance. nih.gov

Future Research Trajectories and Scientific Prospects

Elucidation of Comprehensive Physiological Roles of 3-epi-25-Hydroxy Vitamin D2

The physiological function of 3-epi-25(OH)D2 in the human body is largely undefined. Current research on C3-epimers is heavily skewed towards the vitamin D3 analogs, which have been studied in various in vitro models. mdpi.comdntb.gov.ua These studies have indicated that while the epimeric forms possess some biological activity, it is generally reduced compared to their non-epimeric counterparts. mdpi.com For instance, the downstream active metabolite, 3-epi-1α,25-dihydroxyvitamin D3, exhibits lower affinity for the vitamin D receptor (VDR) and consequently has reduced efficacy in mediating calcium regulation in cell culture models. nih.govnih.gov However, it has shown potent suppression of parathyroid hormone (PTH) secretion, comparable to the non-epimeric form. nih.gov

Comprehensive in vivo studies are critically needed to determine if 3-epi-25(OH)D2, and its subsequent active metabolite 3-epi-1α,25-dihydroxyvitamin D2, play any significant role in classical vitamin D functions such as calcium homeostasis and bone health, or in non-calcemic functions like immune modulation. The high metabolic stability observed for the D3 epimer suggests that if the D2 epimer shares this characteristic, it could have prolonged, albeit potentially weaker, biological effects. nih.govresearchgate.net

Identification and Characterization of Enzymes Involved in C3-Epimerization of Vitamin D Metabolites

A fundamental gap in understanding the C3-epimerization pathway is the identity of the enzyme or enzymes responsible. Research indicates that a specific "3-epimerase" facilitates the conversion, but the gene encoding this enzyme has not yet been identified. mdpi.comdntb.gov.uanih.gov Studies investigating the epimerization of vitamin D3 metabolites have shown that the process is not catalyzed by known cytochrome P450 enzymes involved in vitamin D metabolism (e.g., CYP27B1, CYP24A1) or by 3(alpha --> beta) -hydroxysteroid epimerase. researchgate.net The epimerizing activity is believed to be located in the endoplasmic reticulum of cells in various tissues, including the liver and bone. mdpi.com Future research must focus on isolating and characterizing this novel enzyme to understand the regulation of the C3-epimerization pathway for all vitamin D metabolites, including those of the vitamin D2 series.

In-depth Investigation of Tissue-Specific Epimer Metabolism and Action

The C3-epimerization of vitamin D metabolites is a tissue- and cell-type-specific process. researchgate.net In vitro studies using vitamin D3 metabolites have demonstrated epimerization in a variety of cell lines, including those derived from bone (osteosarcoma cells), liver (hepatoblastoma cells), and colon (adenocarcinoma cells). nih.govresearchgate.net Notably, the rate and extent of epimer formation differ between cell types, and the highest activity for producing 3-epi-25(OH)D3 was found in liver cells. researchgate.net Furthermore, human macrophages have been shown to synthesize 3-epi-25(OH)D3. mdpi.com

Parallel in-depth investigations are required for 3-epi-25(OH)D2. It is crucial to identify which tissues are primary sites of its formation and whether it can be further metabolized in target tissues to an active form, such as 3-epi-1α,25(OH)2D2. Understanding the tissue-specific expression of the C3-epimerase and the subsequent actions of the D2 epimers will provide insight into their potential localized, paracrine functions.

Exploration of this compound as a Potential Biomarker in Specific Clinical Contexts

The clinical significance of C3-epimers is an area of active investigation, though currently focused on the D3 form. The 3-epi-25(OH)D3 form is found in significantly higher concentrations in infants and pregnant women, and its inclusion in total 25(OH)D measurements can lead to a misclassification of a patient's vitamin D status. nih.govresearchgate.netportlandpress.com

In contrast, 3-epi-25(OH)D2 is often found at undetectable or very low concentrations in the general population. oup.comportlandpress.com This low prevalence currently limits its utility as a widespread biomarker. However, future research should explore specific populations or clinical conditions where the metabolism of vitamin D2 might be altered, potentially leading to higher levels of its C3-epimer. Investigating its presence in individuals receiving high-dose vitamin D2 supplementation could be a starting point to understand its metabolic pathway and potential clinical relevance.

Mechanistic Studies on the Differential Biological Activities of Epimeric vs. Non-Epimeric Forms of Vitamin D Metabolites

The biological activity of vitamin D metabolites is predicated on their interaction with the vitamin D-binding protein (DBP) for transport and the nuclear vitamin D receptor (VDR) to initiate gene transcription. Mechanistic studies on D3 epimers have established that the change in the C-3 hydroxyl orientation significantly reduces binding affinity to both DBP (to about 36-46% of the non-epimer) and, more dramatically, to the VDR (to 2-3% of the non-epimer). mdpi.comnih.gov This weakened VDR interaction leads to reduced transcriptional activity for most target genes. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for accurate quantification of 3-epi-25-hydroxyvitamin D₂ (3-epi-25OHD₂) in biological samples?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity. Chromatographic separation is critical to resolve 3-epi-25OHD₂ from its C-3 epimer (25OHD₂) and other metabolites. Use columns like polar graphitic carbon or Ascentis Express F5 for improved resolution .

- Validation : Ensure method validation aligns with FDA bioanalytical guidelines, including tests for precision, accuracy, and matrix effects. Isotope dilution with deuterated internal standards (e.g., d₆-25OHD₂) minimizes variability .

Q. Why is chromatographic separation of 3-epi-25OHD₂ from 25OHD₂ essential in pediatric research?

- Rationale : Infants exhibit higher circulating levels of 3-epi-25OHD₂, which can constitute up to 40% of total 25OHD in some assays. Failure to separate the epimer leads to overestimation of 25OHD₂, skewing clinical interpretations of vitamin D status .

- Protocol Adjustment : Implement LC-MS/MS methods with extended run times or specialized columns (e.g., Zivak kits) to resolve epimers. Cross-validate with NIST-certified reference materials .

Q. How do exogenous factors (e.g., diet, UV exposure) influence 3-epi-25OHD₂ levels in observational studies?

- Design Considerations : Control for vitamin D₂ intake (e.g., fortified foods, supplements) and UV exposure via questionnaires or wearable dosimeters. Seasonal variation in sunlight exposure should be documented, as it affects precursor availability for epimerization .

- Analytical Confounders : Use multivariate regression models to adjust for covariates like age, body composition, and geographic location .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported 3-epi-25OHD₂ concentrations across studies?

- Root Cause : Variability arises from differences in assay specificity (e.g., antibodies in immunoassays cross-react with epimers) and lack of standardized reference materials. For example, early LC-MS/MS methods without epimer separation overestimate 25OHD₂ .

- Solutions :

- Adopt harmonized protocols from the Vitamin D Standardization Program (VDSP).

- Use traceable reference materials (e.g., NIST SRM 972a) with certified 3-epi-25OHD₂ values .

- Report detailed method parameters (e.g., column type, gradient conditions) to enable cross-study comparisons .

Q. What experimental designs are optimal for investigating the physiological role of 3-epi-25OHD₂ in vitamin D metabolism?

- In Vitro Models : Use human hepatocyte or kidney cell lines to study epimerization kinetics. Radiolabeled 25OHD₂ can track conversion to 3-epi-25OHD₂ under varying enzymatic conditions (e.g., CYP3A4 activity) .

- Clinical Trials : Stratify cohorts by age (infants vs. adults) and vitamin D₂/D₃ supplementation status. Measure serial 25OHD and 3-epi-25OHD levels alongside biomarkers like parathyroid hormone (PTH) and calcium .

Q. How does 3-epi-25OHD₂ interact with vitamin D-binding protein (DBP), and what are the implications for bioavailability assays?

- Binding Affinity : Competitive binding assays (e.g., surface plasmon resonance) reveal that 3-epi-25OHD₂ has lower affinity for DBP compared to 25OHD₃, altering its half-life and tissue distribution .

- Assay Impact : DBP-bound 3-epi-25OHD₂ may be underrepresented in direct LC-MS/MS measurements. Include a protein denaturation step (e.g., acetonitrile precipitation) to release bound metabolites .

Q. What are the challenges in establishing reference intervals for 3-epi-25OHD₂ in diverse populations?

- Population Variability : Epimer levels vary with age (higher in infants), renal function, and genetic polymorphisms in epimerization enzymes. Conduct multi-center studies with standardized methods to capture demographic heterogeneity .

- Statistical Tools : Use non-parametric methods (e.g., Harrell-Davis quantile estimation) to account for skewed distributions, particularly in pediatric cohorts .

Data Contradiction Analysis

Q. Why do some studies report minimal clinical significance of 3-epi-25OHD₂, while others advocate for its routine measurement?

- Contextual Factors : Immunoassay-based studies often fail to detect 3-epi-25OHD₂, leading to underestimation of its prevalence. In contrast, LC-MS/MS studies in infants highlight its metabolic relevance .

- Research Gaps : The epimer’s role in non-classical vitamin D pathways (e.g., immune modulation) remains unclear. Prioritize mechanistic studies using knockout models or selective inhibitors of epimerization enzymes .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.